molecular formula C12H19NO5 B14793393 Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

Cat. No.: B14793393
M. Wt: 257.28 g/mol
InChI Key: LXDDJFOBMDAQJT-UHFFFAOYSA-N
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Description

Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate is a chemical compound with the molecular formula C12H21NO5 It is a derivative of oxazolidine, a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl oxazolidine-3-carboxylate with butan-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate is unique due to its specific oxazolidine ring structure and the presence of both tert-butyl and butan-2-yl groups. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

tert-butyl 4-butan-2-yl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C12H19NO5/c1-6-7(2)8-9(14)17-10(15)13(8)11(16)18-12(3,4)5/h7-8H,6H2,1-5H3

InChI Key

LXDDJFOBMDAQJT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)OC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

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